molecular formula C21H30O3 B1681273 Testosterone acetate CAS No. 1045-69-8

Testosterone acetate

Cat. No. B1681273
CAS RN: 1045-69-8
M. Wt: 330.5 g/mol
InChI Key: TYVOTOKKBSVAQA-SBNILOIZSA-N
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Description

Testosterone acetate, also known as androst-4-en-17β-ol-3-one 17β-acetate, is an androgen and anabolic steroid and a testosterone ester . It is used as a medication and is a naturally occurring steroid hormone . It is used to treat male hypogonadism, gender dysphoria, and certain types of breast cancer .


Synthesis Analysis

Testosterone and its derivatives are synthesized from androstenedione, which is the key starting material . In one-pot reaction, annulations are commenced from easily available 3-keto-4-en steroids (testosterone acetate, 4-androsten-3,17-dione, progesterone, 24-ethyl 4, 22-cholestadiene-one) with ethylenediamine in an environmentally innocuous manner .


Molecular Structure Analysis

The molecular formula of Testosterone acetate is C21H30O3 and its molar mass is 330.468 g·mol −1 . The structure of Testosterone acetate is also available as a 2d Mol file .


Chemical Reactions Analysis

There is compelling evidence that lower, not higher, testosterone levels trigger the development of prostate cancer and benign prostatic hyperplasia through androgen receptor over-expression .


Physical And Chemical Properties Analysis

Testosterone acetate is a white to off-white crystalline powder . Its melting point is between 139 - 141°C and its boiling point is 441.8°C at 760 mmHg .

Scientific Research Applications

1. Role in Reproductive Health

Testosterone and its derivatives, including testosterone acetate, have been extensively studied for their role in reproductive health. For instance, in a study investigating lead-induced reproductive issues in male rats, testosterone was found to mitigate these effects, suggesting a role in reproductive health management (Anjum & Reddy, 2015).

2. Potential in Hormone Therapy

Testosterone acetate is also explored in hormone therapy. A study on 7alpha-methyl-19-nortestosterone (a synthetic steroid related to testosterone) highlighted its effectiveness in maintaining sexual behavior and mood in hypogonadal men, indicating the potential of testosterone derivatives in hormone therapy (Anderson et al., 1999).

3. Understanding Anti-androgen Effects

Research on compounds like cyproterone acetate, which has anti-androgenic properties, provides insights into the broader spectrum of testosterone and its analogs' effects. Studies on these compounds contribute to understanding the mechanisms and impacts of testosterone-related treatments in various conditions (Jeffcoate et al., 1980).

4. Exploration in Contraceptive Development

Testosterone derivatives are also being researched for their potential use in male contraceptive development. For instance, a study on 7alpha-methyl-19-nortestosterone implants in men showed its capability to inhibit spermatogenesis, suggesting a role in male contraception (von Eckardstein et al., 2003).

5. Implications in Behavioral Studies

Testosterone and its analogs are significant in studies exploring behavior, particularly in relation to aggression and sexual behavior. For example, a study on the effects of medroxyprogesterone acetate (MPA) in monkeys highlighted changes in aggression and sexual behavior, contributing to our understanding of testosterone's role in behavioral regulation (Zumpe et al., 1991).

Safety And Hazards

Testosterone therapy has various risks, including worsening sleep apnea, causing acne or other skin reactions, stimulating noncancerous growth of the prostate, enlarging breasts, and limiting sperm production or causing testicles to shrink . It is highly flammable and causes serious eye irritation .

Future Directions

Testosterone replacement therapy is able to inhibit bone resorption and increase bone mass, particularly at the lumbar spine level and when the duration is long enough to allow the anabolic effect of testosterone and estrogens on bone metabolism to take place . There is also a need for evidence-based diagnosis and treatment monitoring guidelines .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPZSBANTAQNFN-PXQJOHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909007
Record name Testosterone 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Testosterone acetate

CAS RN

1045-69-8
Record name Testosterone, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1045-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testosterone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001045698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Testosterone 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-hydroxyandrost-4-en-3-one acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TESTOSTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5652105Y6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Testosterone Acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062780
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,380
Citations
CD KOCHAKIAN - Endocrinology, 1937 - academic.oup.com
… One of the most active of these esters is testosterone acetate … The inability of testosterone or testosterone acetate to affect … use of testosterone and testosterone acetate even after daily …
Number of citations: 110 academic.oup.com
A Murugkar, B Unnikrishnan, S Padhye… - Metal-Based …, 1999 - downloads.hindawi.com
Testosterone acetate thiosemicarbazone (TATSC, 17- β -hydroxyandrost-4-one acetate thiosemicarbazone) was synthesized and characterized by single crystal X-ray structure …
Number of citations: 62 downloads.hindawi.com
M Gorodetsky, N Danieli, Y Mazur - The Journal of Organic …, 1967 - ACS Publications
… Oxidation of testosterone acetate (1) with perbenzoic acid and anhydrous perchloric acid … We have reinvestigated the oxidation of testosterone acetate (1) with perbenzoic acid …
Number of citations: 20 pubs.acs.org
H Nakano, H Sato, BI Tamaoki - Biochimica et Biophysica Acta (BBA)-Lipids …, 1968 - Elsevier
… , testosterone acetate, along with the testosterone derived from the testosterone acetate by … produced by saponification of the testosterone acetate, were obtained and subjected to mass…
Number of citations: 14 www.sciencedirect.com
NR MASON, LEOT SAMUELS - Endocrinology, 1961 - academic.oup.com
… Chromatography of the resulting material indicated that an acetate had been formed corresponding to testosterone acetate and without a change in specific activity. The unknown was …
Number of citations: 62 academic.oup.com
JW Dean, RG Christiansen - The Journal of Organic Chemistry, 1963 - ACS Publications
… Ketalization of testosterone acetate … testosterone acetate has been converted by acid catalysis to its AMsomer. During the preparation of the ethylene glycol ketal of testosterone acetate (…
Number of citations: 22 pubs.acs.org
GH Rasmusson, A Chen, GE Arth - The Journal of Organic …, 1973 - ACS Publications
… under mild conditions has given 7 a-trifluoromethyl testosterone acetate. … testosterone acetate 2e exhibited ~0.1 the androgenicity and 0.3 the anabolic activity of testosterone acetate. …
Number of citations: 10 pubs.acs.org
PF Hall - Biochemistry, 1963 - ACS Publications
Anal. Caled, for C46H82O10NP (828.1): N 1.69, P 3.74. Found: N 1.81, P 3.66. Dipalmitoyl dl- a-glycerylphosphoryl-2'-hydroxyethyl hexahydrophthalimide (VIIR).—This compound was …
Number of citations: 49 pubs.acs.org
GM Connell, CJ Connell, KB Eik-Nes - General and Comparative …, 1966 - Elsevier
… isolated products as testosterone acetate, biosynthesized %J… testosterone acetate biosynthesized in flasks not containing HCG were pooled separately from the 14Ctestosterone acetate …
Number of citations: 45 www.sciencedirect.com
RJB King, J Gordon, JA Smith - Journal of Endocrinology, 1964 - joe.bioscientifica.com
… rats and by mammary tumours induced with dimethylbenzanthracene indicated the formation of a minor metabolite with the same chromatographic behaviour as testosterone acetate. A …
Number of citations: 15 joe.bioscientifica.com

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